molecular formula C16H35NO B1201591 Myristamine oxide CAS No. 3332-27-2

Myristamine oxide

Cat. No. B1201591
Key on ui cas rn: 3332-27-2
M. Wt: 257.45 g/mol
InChI Key: ONHFWHCMZAJCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06121490

Procedure details

N,N-dimethyl-N-tetradecyl amine (ADMA®14 amine; Albemarle Corporation) (752 g, 3.12 mol) was charged into a 2-liter resin kettle and heated to 41° C. under CO2 blanket before the heating source was removed. Hydrogen peroxide (142 mL, 70%, 3.74 mol) was added over 3.5 hours. The reaction mixture was monitored by 1H-NMR (see Table below). During peroxide addition, the reaction temperature ranged from 41 to 59° C. depending on the peroxide rate of addition. At the end of addition, the slurry was poured into an aluminum pan and was left to stand in a hood over the weekend, after which time 1H-NMR showed complete conversion of the N,N-dimethyl-N-tetradecyl amine to the corresponding oxide. The resulting N,N-dimethyl-N-tetradecyl amine oxide was obtained as snow-white solid block.
Quantity
752 g
Type
reactant
Reaction Step One
[Compound]
Name
resin
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
142 mL
Type
reactant
Reaction Step Two
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:17])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[OH:18]O.[Al]>>[CH3:1][N+:2]([O-:18])([CH3:17])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
752 g
Type
reactant
Smiles
CN(CCCCCCCCCCCCCC)C
Name
resin
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
142 mL
Type
reactant
Smiles
OO
Step Three
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCCCCCCCCCCCCC)C
Step Seven
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
41 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
ranged from 41 to 59° C.
ADDITION
Type
ADDITION
Details
At the end of addition
WAIT
Type
WAIT
Details
was left

Outcomes

Product
Name
Type
product
Smiles
C[N+](CCCCCCCCCCCCCC)(C)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.